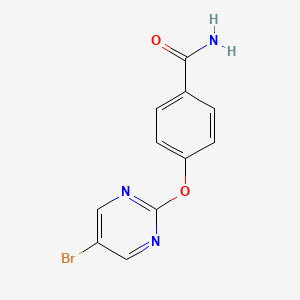![molecular formula C15H23N3O3 B7577502 N-[(1,4-dimethylpiperazin-2-yl)methyl]-2-hydroxy-5-methoxybenzamide](/img/structure/B7577502.png)
N-[(1,4-dimethylpiperazin-2-yl)methyl]-2-hydroxy-5-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1,4-dimethylpiperazin-2-yl)methyl]-2-hydroxy-5-methoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMHMBA and has a molecular formula of C16H24N2O3.
Mecanismo De Acción
The exact mechanism of action of DMHMBA is not fully understood, but it is believed to exert its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. DMHMBA has been shown to activate the caspase cascade, which leads to the cleavage of various cellular proteins and ultimately results in apoptosis. DMHMBA has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase.
Biochemical and Physiological Effects:
DMHMBA has been shown to have several biochemical and physiological effects. It has been shown to modulate the expression of various genes involved in cancer progression, such as Bcl-2, Bax, and p53. DMHMBA has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in cancer invasion and metastasis. In addition, DMHMBA has been shown to have antioxidant activity, which may contribute to its anticancer and antifungal effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DMHMBA is its potent anticancer activity against various cancer cell lines. This makes it a promising candidate for further development as an anticancer agent. However, DMHMBA has some limitations for lab experiments. It has low solubility in water, which makes it difficult to use in in vitro assays. In addition, DMHMBA has not been extensively studied in animal models, which limits our understanding of its in vivo efficacy and toxicity.
Direcciones Futuras
There are several future directions for the study of DMHMBA. One direction is to investigate its potential use as a combination therapy with other anticancer agents. Another direction is to study its in vivo efficacy and toxicity in animal models. Furthermore, the development of more water-soluble derivatives of DMHMBA may facilitate its use in in vitro assays. Finally, the investigation of the molecular targets of DMHMBA may provide insights into its mechanism of action and facilitate the development of more potent derivatives.
Métodos De Síntesis
The synthesis of DMHMBA involves the reaction of 2-hydroxy-5-methoxybenzoic acid with 1,4-dimethylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction takes place under reflux conditions in a suitable solvent such as dichloromethane or tetrahydrofuran. The resulting product is then purified by column chromatography to obtain pure DMHMBA.
Aplicaciones Científicas De Investigación
DMHMBA has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and drug discovery. It has been shown to exhibit potent anticancer activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. DMHMBA has also been investigated for its potential use as an antifungal agent, and it has shown promising results against Candida albicans.
Propiedades
IUPAC Name |
N-[(1,4-dimethylpiperazin-2-yl)methyl]-2-hydroxy-5-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-17-6-7-18(2)11(10-17)9-16-15(20)13-8-12(21-3)4-5-14(13)19/h4-5,8,11,19H,6-7,9-10H2,1-3H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVUMATXEVIZDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(C1)CNC(=O)C2=C(C=CC(=C2)OC)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B7577433.png)


![N-[2-(4-methoxyphenyl)ethyl]-2-piperidin-4-yloxyacetamide](/img/structure/B7577454.png)
![4-[[4-(Ethylaminomethyl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B7577460.png)
![4-[(4-Bromopyrazol-1-yl)methyl]pyridine-2-carbonitrile](/img/structure/B7577463.png)






![3-[(5-bromopyrimidin-2-yl)amino]-N-propylpropanamide](/img/structure/B7577531.png)
